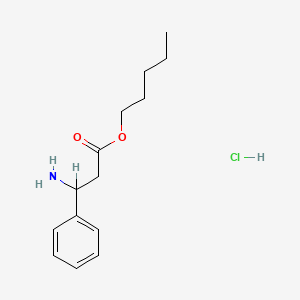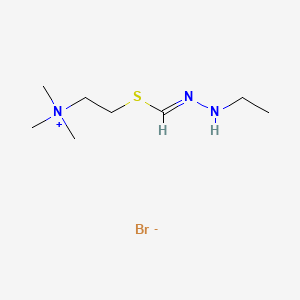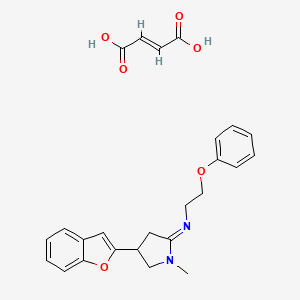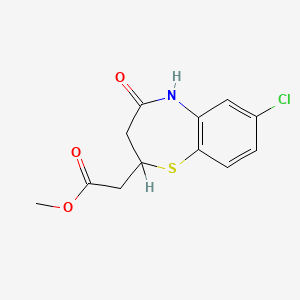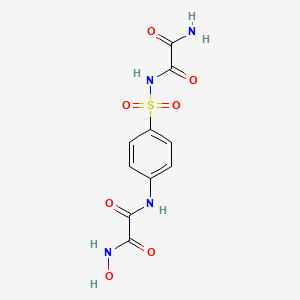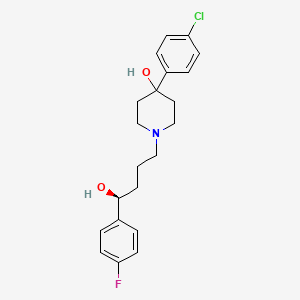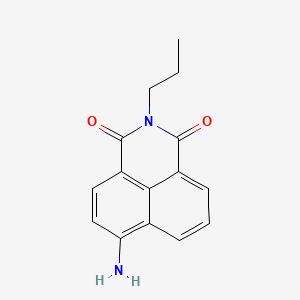
N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride is a complex organic compound with a molecular formula of C12H17N3O4S2 and a molecular weight of 331.415 g/mol . This compound is known for its unique structure, which includes a thiomorpholine ring, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-thiomorpholinylamine with 4-acetylphenyl isocyanate under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamide derivatives.
Applications De Recherche Scientifique
N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(1-Oxido-4-thiomorpholinyl)aminocarbonyl)aminosulfonylphenyl)acetamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride is unique due to its specific structural features, including the thiomorpholine ring and the acetamide group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
97111-13-2 |
|---|---|
Formule moléculaire |
C15H21ClN2O2S |
Poids moléculaire |
328.9 g/mol |
Nom IUPAC |
N-[4-(2-thiomorpholin-4-ylpropanoyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H20N2O2S.ClH/c1-11(17-7-9-20-10-8-17)15(19)13-3-5-14(6-4-13)16-12(2)18;/h3-6,11H,7-10H2,1-2H3,(H,16,18);1H |
Clé InChI |
GRMQBSHEZDDAEV-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=C(C=C1)NC(=O)C)N2CCSCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


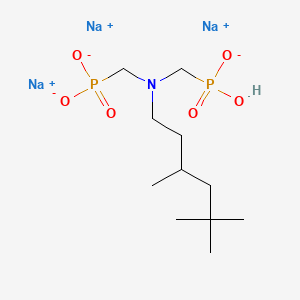
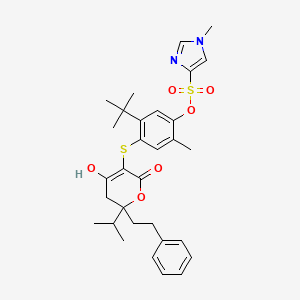


![3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid](/img/structure/B12739089.png)
